molecular formula C7H10O2 B153187 4-Pentynoic acid ethyl ester CAS No. 63093-41-4

4-Pentynoic acid ethyl ester

Cat. No.: B153187
CAS No.: 63093-41-4
M. Wt: 126.15 g/mol
InChI Key: WXFVBLCWAIVAFN-UHFFFAOYSA-N
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Description

4-Pentynoic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Clickable Biodegradable Polylactide

4-Pentynoic acid ethyl ester is used in the synthesis of 2-hydroxy-4-pentynoic acid, a key intermediate for 'clickable' polylactide. This process allows for the introduction of a wide range of pendant functional groups onto polymers via 'click' chemistry, enabling the tailoring of polymers' physicochemical properties. A new, economical, and safe synthetic route using commercially available materials was reported (Zhang, Ren, & Baker, 2014).

2. Intramolecular Cyclization in Aqueous Media

4-Pentynoic acid derivatives, including ethyl ester, are involved in intramolecular cyclizations to form enol lactones. This process is significant in Cu(I)-catalyzed click chemistry, where either enol lactones or 1,2,3-triazole click products can be selectively obtained (Mindt & Schibli, 2007).

3. Production of α-Amino Acid Derivatives

The compound is used in the synthesis of α,α‐Disubstituted α‐Amino Acid Derivatives, where alkyl addition to α‐oxime esters with organozinc species is performed. This approach includes the synthesis of α-alkyl proline derivatives and isoxazole derivatives, which are significant in medicinal chemistry (Mitani et al., 2008).

4. Synthesis of Aggregation Pheromones

This compound is used in the synthesis of aggregation pheromones like (+/-)-4-methyloctanoic acid, which are investigated for the control of pests like rhinoceros beetles through olfactory trapping. This showcases its role in developing eco-friendly pest control methods (Ragoussis et al., 2007).

5. Functionalization of Iron Oxide Nanoparticles

4-Pentynoic acid is functionalized on iron oxide nanoparticles in various concentrations of oleic acid. This process is significant in materials science, particularly for creating acid anhydrides from two carboxylic acids without using a dehydrating agent, which has potential applications in nanotechnology and medicine (Baharuddin et al., 2018).

6. Synthesis of Novel Polyester Building Blocks

The compound plays a role in the synthesis of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses, a new chemical product used in polymer chemistry. This process, utilizing tin-containing silicates as catalysts, contributes to the development of new polymers with diverse applications (Elliot et al., 2017).

Mechanism of Action

C7H10O2C_7H_{10}O_2C7​H10​O2​

. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It’s known that the compound can act as a reactant in copper-catalyzed regioselective silylcupration of terminal alkynes to form α-vinylsilanes

Biochemical Pathways

Its role as a reactant in chemical synthesis suggests it may participate in various biochemical reactions .

Result of Action

As a reactant in chemical synthesis, it likely contributes to the formation of other compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl pent-4-ynoate. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.

Properties

IUPAC Name

ethyl pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFVBLCWAIVAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212418
Record name 4-Pentynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63093-41-4
Record name 4-Pentynoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl pent-4-ynoate
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Synthesis routes and methods

Procedure details

In analogy to the method as described in Tetrahedron, 2000, 56, 5735-5742, a mixture of the 4-pentynoic acid (10 g, 102 mmol) and H2SO4 98% (0.338 mL, 6.12 mmol) in ethanol (113 mL) was heated at 50° C. overnight. The reaction mixture was concentrated and the crude product was dissolved in ethyl acetate, washed with NaHCO3 1M and water. The solvent was removed under reduced pressure to afford 9.04 g of ethyl pent-4-ynoate (Yield: 70%) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.338 mL
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Pentynoic acid ethyl ester useful in material science?

A1: this compound possesses a terminal alkyne group, which can participate in versatile click chemistry reactions, specifically the Glaser coupling. [, ] This allows for the controlled and efficient modification of polymers, leading to the creation of novel materials with tailored properties.

Q2: Can you give an example of how this compound is used to synthesize novel materials?

A2: One example is the synthesis of tadpole-like single-chain polymeric nanoparticles (TPPs). [] Researchers utilized this compound incorporated within a poly(2-(methacryloyloxy)ethyl pent-4-ynoate)-r-poly(hydroxyethyl methacrylate) (PMAEP-r-PHEMA) block. The terminal alkyne group of the this compound derivative allows for the attachment of a poly(2-(dimethylamino)ethyl methacrylate (PDMAEMA) linear chain via Glaser coupling. This results in a TPP with the PMAEP-r-PHEMA block acting as the “head” and the PDMAEMA chain acting as the "tail". These TPPs exhibit amphiphilic properties and can self-assemble into superparticles in aqueous solutions, showcasing their potential as drug delivery systems.

Q3: Are there other applications of this compound in materials beyond the example mentioned?

A3: While the provided research focuses on TPP synthesis, the versatility of the terminal alkyne in this compound suggests potential applications in various material science domains. For instance, it can be used to functionalize surfaces [], create crosslinked polymer networks, or develop responsive materials. Further research exploring these applications is necessary to fully understand the potential of this compound.

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